N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Secure your supply of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide, a critical chemotype for structure-activity relationship (SAR) exploration. This benzothiazole amide, featuring a distinctive o-tolyloxy substituent, is essential for establishing baseline biological profiles against m- and p-isomers. Procuring this specific, well-defined compound mitigates the high risk of biological profile deviation from generic substitution, ensuring data integrity in your kinase, ion channel, or antimicrobial research programs.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4 g/mol
Cat. No. B3753250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzothiazol-2-yl-4-o-tolyloxy-butyramide
Molecular FormulaC18H18N2O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O2S/c1-13-7-2-4-9-15(13)22-12-6-11-17(21)20-18-19-14-8-3-5-10-16(14)23-18/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21)
InChIKeyQSJHYXHKZNGWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide: Baseline Profile for Research Procurement


N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is a synthetic organic compound belonging to the benzothiazole amide class. Benzothiazole derivatives are recognized for a broad spectrum of potential biological activities, including antimicrobial and anticancer properties, making them of interest in medicinal chemistry [1]. The compound's specific chemical structure, featuring an o-tolyloxy substituent on the butyramide chain, distinguishes it from other benzothiazole amides, but its individual biological profile remains largely uncharacterized in the public domain.

Procurement Risk Alert: Why N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is Not a Commodity Substitute


In the absence of direct comparative data, the primary risk of generic substitution for N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide lies in the established structure-activity relationships (SAR) of the benzothiazole class. Subtle changes in substitution patterns, such as the position of the methyl group on the phenoxy ring (o- vs. m- or p-tolyloxy) or modifications to the amide linker, are known to profoundly alter biological target engagement, potency, and selectivity [1]. Therefore, procuring a closely related analog without direct experimental validation carries a high risk of obtaining a compound with a different, and potentially unsuitable, biological profile for the intended research application.

Quantitative Evidence for N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide vs. Comparators


Positional Isomer Differentiation: o-Tolyloxy vs. m-Tolyloxy in Benzothiazole Amides

The specific compound N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (with the methyl group in the ortho position) is structurally distinct from its closely related isomer, N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) . In medicinal chemistry, the ortho-substitution often introduces steric hindrance and alters the molecule's conformational flexibility and electronic distribution compared to the meta-isomer. While no direct biological comparison is publicly available for these two specific isomers, SAR studies across benzothiazole derivatives demonstrate that such positional changes can lead to significant differences in potency and target selectivity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Benzothiazole Amide Class Inference: Antimicrobial Potential

No direct antimicrobial assay data (e.g., MIC values) is available for N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide. However, the benzothiazole amide chemotype is well-established as a privileged scaffold for antimicrobial drug discovery [1]. For instance, related benzothiazole amides have demonstrated bactericidal activity against Mycobacterium tuberculosis and Mycobacterium abscessus, with MIC values ranging from 0.03 to 0.12 μg/mL [1]. This class-level evidence suggests potential for this compound in similar applications, but its specific activity profile cannot be inferred and requires de novo experimental evaluation.

Antimicrobial Benzothiazole Drug Discovery

Primary Research Applications for N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide


Medicinal Chemistry: Lead Compound for SAR Exploration

Given its uncharacterized biological profile, N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is best suited as a starting point for in-house structure-activity relationship (SAR) studies. Researchers can use this compound to establish a baseline activity profile against a panel of biological targets, comparing its performance to that of known benzothiazole amides and other positional isomers (e.g., m-tolyloxy or p-tolyloxy derivatives) [1].

Analytical Chemistry: Development of Reference Standards

The compound's defined chemical structure and availability make it a candidate for developing analytical reference standards. These standards are crucial for method development, validation, and quality control in both research and industrial laboratories, particularly when working with libraries of benzothiazole-based compounds.

Chemical Biology: Tool Compound for Pathway Deconvolution

While the specific biological target of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is unknown, the benzothiazole scaffold is associated with a wide range of biological activities, including kinase inhibition and modulation of ion channels [1]. Researchers could employ this compound as a probe in phenotypic screens to identify novel biological pathways affected by benzothiazole amides, with the goal of target deconvolution through subsequent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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